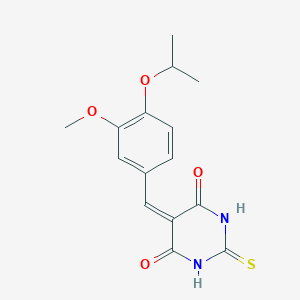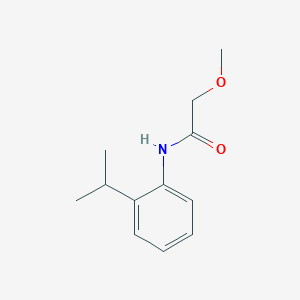
5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T (ThT), is a fluorescent dye used in scientific research to detect and quantify amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. ThT is a valuable tool for researchers to study the formation and progression of these diseases.
作用机制
ThT binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding causes a shift in the dye's absorption and emission spectra, resulting in fluorescence. The fluorescence intensity is proportional to the amount of amyloid fibrils present in the sample. ThT does not bind to other proteins or cellular components, making it a specific tool for the detection of amyloid fibrils.
Biochemical and Physiological Effects:
ThT has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that can be used in a variety of experimental settings without causing harm to cells or animals.
实验室实验的优点和局限性
The main advantage of ThT is its sensitivity and specificity for amyloid fibrils. It is a valuable tool for researchers studying neurodegenerative diseases and the formation of amyloid fibrils. ThT is also relatively easy to use and can be incorporated into a variety of experimental protocols.
One limitation of ThT is that it requires the presence of beta-sheet structures in amyloid fibrils to bind and fluoresce. This means that it may not be suitable for the detection of all types of amyloid fibrils. Additionally, ThT fluorescence can be affected by environmental factors such as pH and temperature, which may need to be controlled in experiments.
未来方向
There are several potential future directions for the use of ThT in scientific research. One area of interest is the development of new drugs to treat neurodegenerative diseases. ThT can be used to screen compounds for their ability to inhibit amyloid fibril formation, which could lead to the development of new therapies.
Another potential direction is the use of ThT in the development of diagnostic tools for neurodegenerative diseases. ThT could be used to detect amyloid fibrils in patient samples, which could aid in the early diagnosis and treatment of these diseases.
Finally, ThT could be used in the development of new imaging techniques for the detection of amyloid fibrils in vivo. This could provide valuable information about the progression of neurodegenerative diseases and aid in the development of new treatments.
合成方法
The synthesis of ThT involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with thiourea in the presence of sulfuric acid. This reaction produces the intermediate 5-(4-isopropoxy-3-methoxyphenyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione, which is then oxidized with hydrogen peroxide to form ThT. The synthesis of ThT is relatively simple and can be done in a laboratory setting with standard equipment and reagents.
科学研究应用
ThT is widely used in scientific research to study the formation and progression of amyloid fibrils. It is a sensitive and specific dye that binds to the beta-sheet structure of amyloid fibrils, causing them to fluoresce. This fluorescence can be measured and used to quantify the amount of amyloid fibrils present in a sample. ThT has been used in a variety of studies, including the development of new drugs to treat neurodegenerative diseases, the characterization of amyloid fibril structure, and the screening of compounds for their ability to inhibit amyloid fibril formation.
属性
IUPAC Name |
5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-8(2)21-11-5-4-9(7-12(11)20-3)6-10-13(18)16-15(22)17-14(10)19/h4-8H,1-3H3,(H2,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFKTOXSDATBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)


![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)
![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
![methyl {[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5873777.png)
![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873829.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)
